Boc-(S)-alpha-(3-bromo-benzyl)-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boc” is a common abbreviation in chemistry that stands for “tert-butyloxycarbonyl”. This is a protective group used in organic synthesis . “(S)-alpha” refers to the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. “3-bromo-benzyl” suggests a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom at the 3rd position on the benzene ring. “Proline” is an alpha-amino acid that is used in the biosynthesis of proteins .

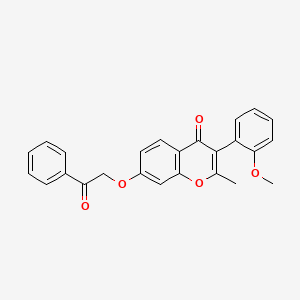

Molecular Structure Analysis

The molecular structure would likely feature a proline backbone, with the Boc group attached to the nitrogen atom of the proline, and the 3-bromo-benzyl group attached at the alpha position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and could be involved in various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the Boc group and bromine atom) would influence properties like solubility, melting/boiling point, and reactivity .Aplicaciones Científicas De Investigación

Polymer Synthesis and Material Science

Boc-(S)-alpha-(3-bromo-benzyl)-proline is employed in the synthesis of well-defined homo- and copolymers of L-proline. For instance, the use of Boc-protected L-proline has enabled the synthesis of highly pure L-proline N-carboxy anhydride (NCA), which is critical for creating well-defined poly(L-proline) homopolymers and various copolypeptides (Gkikas et al., 2011).

Chiral Separation in Pharmaceutical Development

The compound has significant importance in chiral separation, a critical process in pharmaceutical development. For example, Boc-proline derivatives have been used in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various proline derivatives. This separation is pivotal in producing pharmaceutical compounds, highlighting the compound's role in developing enantiomerically pure drugs (Zhao & Pritts, 2007).

Fluorescence and Sensor Technology

Boc-(S)-alpha-(3-bromo-benzyl)-proline plays a role in developing fluorescent sensors for chiral recognition of amino acid derivatives. For instance, sensors using derivatives of this compound have shown high enantioselective response, making them potentially useful in recognizing amino acid derivatives (He et al., 2009).

Chemical Synthesis and Catalysis

This compound is also used as a ligand in chemical synthesis, exemplified by its role in the enantioselective phenylacetylene addition to aromatic aldehydes. Such applications demonstrate its utility in asymmetric catalysis, expanding the potential of proline in organic synthesis (Zhou et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGWYYBWPWHDEU-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-alpha-(3-bromo-benzyl)-proline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)

![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)

![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)

![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)